molecular formula C12H14N2O6 B13570506 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid

4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid

Cat. No.: B13570506
M. Wt: 282.25 g/mol
InChI Key: HGNXMXBIPSXKDL-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed

    Reduction of Nitro Group: 4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid.

    Deprotection of Boc Group: 3-nitrobenzoic acid.

Scientific Research Applications

4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be exposed and participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    4-((Tert-butoxycarbonyl)amino)-3-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-((Tert-butoxycarbonyl)amino)methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-((Tert-butoxycarbonyl)amino)-3-nitrobenzoic acid is unique due to the presence of both the Boc-protected amino group and the nitro group on the benzoic acid backbone. This combination allows for selective reactions and transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)20-11(17)13-8-5-4-7(10(15)16)6-9(8)14(18)19/h4-6H,1-3H3,(H,13,17)(H,15,16)

InChI Key

HGNXMXBIPSXKDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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